molecular formula C18H15N5O3S B2608453 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 877634-78-1

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2608453
CAS No.: 877634-78-1
M. Wt: 381.41
InChI Key: HLJBNRNFTOVSCY-UHFFFAOYSA-N
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Description

This compound belongs to the class of triazolo-pyridazine derivatives functionalized with sulfanyl-acetamide moieties. Its structure features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a furan-2-yl group and at position 3 with a sulfanyl-linked acetamide chain terminating in a 3-methoxyphenyl group. Such derivatives are often synthesized via alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH), followed by functionalization of substituents .

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-25-13-5-2-4-12(10-13)19-17(24)11-27-18-21-20-16-8-7-14(22-23(16)18)15-6-3-9-26-15/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJBNRNFTOVSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and pyridazine rings exhibit notable antimicrobial activities. For instance, derivatives of triazoles have been shown to possess antifungal properties comparable to established antifungal agents like fluconazole . The specific compound under discussion has not been extensively studied for its antimicrobial effects; however, its structural analogs have demonstrated efficacy against various pathogens.

Antitumor Activity

Compounds similar to 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have been evaluated for their antitumor potential. Studies suggest that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

CNS Activity

The incorporation of a methoxyphenyl group suggests potential central nervous system (CNS) activity. Similar compounds have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for exploring the compound as a candidate for treating neurological disorders.

Anti-inflammatory Effects

Given the structural characteristics of the compound, it may also exhibit anti-inflammatory properties. Compounds containing triazole and thiol groups have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in various experimental models .

Case Studies and Research Findings

Study Findings
Holla et al., 2002Reported on the antitumor effects of triazole derivatives similar to the compound .
Cooper & Steele, 1990Discussed anti-inflammatory properties associated with compounds containing thiol groups.
Witkoaski et al., 1972Highlighted the antiviral activities of triazole derivatives, suggesting potential applications in infectious diseases.

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the triazolo-pyridazine core and the arylacetamide moiety. Key examples include:

Compound Name Core Substituent (Position) Arylacetamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 6-(furan-2-yl) N-(3-methoxyphenyl) C₁₉H₁₆N₆O₃S 408.43*
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 6-(4-fluorophenyl) N-(unsubstituted) C₁₃H₁₀FN₅OS 303.32
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 6-(4-methylphenyl) N-(unsubstituted) C₁₄H₁₃N₅OS 299.35
2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-(3-fluorophenyl) N-(3-trifluoromethylphenyl) C₂₀H₁₃F₄N₅OS 463.41

Notes:

  • The furan-2-yl group in the target compound enhances electron density and may improve binding to biological targets compared to halogenated or alkylated aryl groups .
  • The 3-methoxyphenyl group offers moderate hydrophilicity relative to strongly electron-withdrawing groups (e.g., trifluoromethyl in ).
Physicochemical Properties

Solubility and molecular weight significantly influence bioavailability:

Compound Name Water Solubility (pH 7.4, μg/mL) logP* (Predicted)
Target Compound Not reported ~2.5
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 27.9 2.8
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 11.2 3.1

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in ) increase solubility compared to electron-donating groups (e.g., 4-methylphenyl in ).

SAR Insights :

  • The furan-2-yl group is critical for anti-exudative activity, as seen in . Its absence (e.g., in ) correlates with reduced or unstudied efficacy.
  • The 3-methoxyphenyl group in the target compound may synergize with the furan ring to enhance target binding, though empirical validation is needed.

Biological Activity

The compound 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Structural Overview

This compound features a unique combination of a furan ring, a triazole moiety fused with a pyridazine ring, and an acetamide group. The presence of these structural elements is believed to contribute significantly to its biological activities.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds with the triazole scaffold showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.125–8 μg/mL .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
Compound AS. aureus0.125
Compound BE. coli1
Compound CP. aeruginosa8

Antifungal Activity

The compound's antifungal potential has also been explored. Triazole derivatives have been shown to inhibit fungal growth effectively. For instance, certain compounds demonstrated strong activity against Candida albicans, with MIC values significantly lower than traditional antifungals like fluconazole .

Table 2: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (μg/mL)
Compound DC. albicans0.5
Compound EA. flavus2

Anticancer Activity

The anticancer properties of triazole derivatives are being actively researched. Compounds containing the triazole ring have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A recent study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. Notably, one derivative exhibited an IC50 value of 10 μM against breast cancer cells, indicating substantial potential for further development .

The biological activity of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Many triazoles act as enzyme inhibitors, disrupting metabolic pathways essential for bacterial and fungal survival.
  • Cell Membrane Disruption: The compound may integrate into microbial membranes, leading to increased permeability and cell death.
  • DNA Interaction: Some studies suggest that triazole compounds can intercalate into DNA structures, interfering with replication and transcription processes.

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